2-(4-Benzoyloxybenzoyl)oxyterephthalic acid
Overview
Description
2-(4-Benzoyloxybenzoyl)oxyterephthalic acid is an organic compound with the molecular formula C22H14O8 It is a derivative of terephthalic acid, which is commonly used in the production of polyesters and other polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyloxybenzoyl)oxyterephthalic acid typically involves the esterification of terephthalic acid with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyloxybenzoyl)oxyterephthalic acid can undergo various chemical reactions, including:
Oxidation: The benzoyloxy groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Formation of terephthalic acid derivatives with carboxylic acid groups
Reduction: Formation of terephthalic acid derivatives with alcohol groups
Substitution: Formation of halogenated or alkylated terephthalic acid derivatives
Scientific Research Applications
2-(4-Benzoyloxybenzoyl)oxyterephthalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Benzoyloxybenzoyl)oxyterephthalic acid involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by interacting with their ligand-binding domains.
Signal Transduction: The compound can affect cellular signaling pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound, used in the production of polyesters.
Isophthalic Acid: A structural isomer of terephthalic acid, used in the production of resins and coatings.
Phthalic Acid: Another isomer, used in the production of plasticizers and dyes.
Uniqueness
2-(4-Benzoyloxybenzoyl)oxyterephthalic acid is unique due to the presence of benzoyloxy groups, which can enhance its chemical reactivity and potential applications. These groups can also influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-benzoyloxybenzoyl)oxyterephthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-8-11-17(20(25)26)18(12-15)30-22(28)14-6-9-16(10-7-14)29-21(27)13-4-2-1-3-5-13/h1-12H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRSYSBBLFHKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=C(C=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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